molecular formula C15H30N2O2 B13590919 Tert-butyl4-(3-amino-3-methylbutyl)piperidine-1-carboxylate

Tert-butyl4-(3-amino-3-methylbutyl)piperidine-1-carboxylate

Cat. No.: B13590919
M. Wt: 270.41 g/mol
InChI Key: HCPRQEWHOQIPAR-UHFFFAOYSA-N
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Description

Tert-butyl4-(3-amino-3-methylbutyl)piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butyloxycarbonyl (Boc) protecting group at the 1-position and a 3-amino-3-methylbutyl substituent at the 4-position of the piperidine ring. This compound is structurally analogous to several piperidine derivatives used in medicinal chemistry, particularly in the development of enzyme inhibitors and bioactive molecules.

Properties

Molecular Formula

C15H30N2O2

Molecular Weight

270.41 g/mol

IUPAC Name

tert-butyl 4-(3-amino-3-methylbutyl)piperidine-1-carboxylate

InChI

InChI=1S/C15H30N2O2/c1-14(2,3)19-13(18)17-10-7-12(8-11-17)6-9-15(4,5)16/h12H,6-11,16H2,1-5H3

InChI Key

HCPRQEWHOQIPAR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CCC(C)(C)N

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Detailed Synthetic Routes

Boc Protection of Piperidine

The starting material, piperidin-4-amine, is protected by reaction with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions to yield tert-butyl piperidin-4-ylcarbamate. This step prevents unwanted side reactions at the nitrogen during subsequent alkylation.

Alkylation at the 4-Position

The key substitution involves attaching the 3-amino-3-methylbutyl group to the 4-position of the piperidine ring. Two main approaches are reported:

  • Nucleophilic substitution: Using 3-methylbutyl chloride or a related alkyl halide in the presence of a strong base such as sodium hydroxide to substitute at the 4-position nitrogen or carbon, depending on the precursor.

  • Reductive amination: Reacting a 4-piperidone intermediate with 3-amino-3-methylbutanal or corresponding aldehyde in the presence of reducing agents like sodium borohydride or sodium triacetoxyborohydride to install the aminoalkyl substituent.

These methods allow for customization of the side chain and control over stereochemistry.

Final Deprotection and Purification

After the side chain installation, the Boc protecting group can be selectively removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) if needed, or retained to improve compound stability. Purification is typically achieved by column chromatography or recrystallization.

Representative Experimental Data

Step Reaction Conditions Yield (%) Notes
Boc protection of piperidin-4-amine Di-tert-butyl dicarbonate, base (e.g., triethylamine), dichloromethane, room temp, 12 h 85-92 High purity Boc-protected intermediate
Alkylation with 3-methylbutyl chloride NaOH, solvent (e.g., acetonitrile), reflux, 6-8 h 60-75 Requires careful control to avoid over-alkylation
Reductive amination with 4-piperidone and 3-amino-3-methylbutanal NaBH4 or Na(OAc)3BH, solvent (e.g., methanol or dichloromethane), 0-25 °C, 4-6 h 70-80 Stereoselective installation of side chain
Boc deprotection (optional) TFA/DCM (1:1), 0-25 °C, 1-2 h Quantitative Yields free amine form if required

Research Outcomes and Discussion

Reaction Efficiency and Selectivity

  • Boc protection is a robust and high-yielding step, essential for selective functionalization.
  • Alkylation or reductive amination at the 4-position can be optimized by choice of base, solvent, and temperature to maximize yield and minimize side products.
  • Palladium-catalyzed coupling offers an alternative for complex substituent installation with excellent yields and functional group tolerance.

Purity and Stability

  • The Boc-protected compound exhibits good chemical stability under standard storage conditions.
  • Deprotection to free amine must be carefully controlled to avoid decomposition.
  • Purification by silica gel chromatography or recrystallization yields analytically pure material suitable for further applications.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield (%) Advantages Limitations
Boc Protection + Alkylation Piperidin-4-amine, 3-methylbutyl chloride Boc2O, NaOH RT to reflux, 6-12 h 60-85 Straightforward, scalable Possible over-alkylation
Boc Protection + Reductive Amination Boc-piperidin-4-one, 3-amino-3-methylbutanal NaBH4 or Na(OAc)3BH 0-25 °C, 4-6 h 70-80 Stereoselective, mild Requires aldehyde precursor
Pd-Catalyzed Coupling Boronate ester derivative, bromo-substituted amine Pd(PPh3)4, Na2CO3 80 °C, 4.5 h Up to 93 High yield, functional group tolerance Requires Pd catalyst, inert atmosphere

Chemical Reactions Analysis

Types of Reactions

tert-butyl 4-(3-amino-3-methylbutyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides and amines. The reactions are typically carried out under controlled temperatures and pressures to optimize yield and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted piperidine derivatives .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 4-(3-amino-3-methylbutyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of new pharmaceuticals and agrochemicals .

Biology

In biological research, this compound is used to study the interactions of piperidine derivatives with biological targets. It can serve as a model compound for understanding the behavior of similar molecules in biological systems .

Medicine

In medicine, tert-butyl 4-(3-amino-3-methylbutyl)piperidine-1-carboxylate is investigated for its potential therapeutic properties. It may be used in the development of new drugs for treating various diseases, including neurological disorders and infections .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be employed as an intermediate in the synthesis of polymers, resins, and other high-value products .

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-amino-3-methylbutyl)piperidine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Comparison

Piperidine derivatives with tert-butyl carboxylate groups vary significantly based on substituents at the 4-position. Key structural analogs include:

Compound Name Substituent at Piperidine-4-Position Key Features
Target Compound 3-amino-3-methylbutyl Branched aliphatic amine; potential for hydrogen bonding and lipophilicity
tert-Butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate Tetrazolyl ring Bioisostere for carboxylic acids; enhances metabolic stability
tert-Butyl4-(3-acetylphenyl)piperidine-1-carboxylate 3-acetylphenyl Aromatic ketone group; influences π-π stacking and electronic interactions
tert-Butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate Fluorinated amino group Stereochemical complexity; fluorination improves bioavailability
tert-Butyl4-(2-aminophenylamino)piperidine-1-carboxylate 2-aminophenylamino Aromatic amine; potential for planar binding in enzyme active sites

Key Observations :

  • The target compound’s branched aliphatic amine contrasts with aromatic (e.g., acetylphenyl ) or heterocyclic (e.g., tetrazolyl ) substituents.
  • Fluorination in introduces stereoelectronic effects, while the target’s amino group may enhance solubility and interaction with biological targets.

Key Observations :

  • Grignard reactions (e.g., ) are efficient for propargylic alcohols, while coupling reactions (e.g., ) are used for aromatic systems.
  • The target compound’s synthesis may require selective protection/deprotection steps due to the primary amine.

Physicochemical Properties

Comparative data on solubility, stability, and molecular interactions:

Compound Boiling Point (°C) Density (g/cm³) pKa Key Interactions
Target Compound Not reported ~1.2 (estimated) ~9.5 (amine) Hydrogen bonding via NH₂ group
tert-Butyl4-(methylsulfonyl derivative) 634.2 1.32 -0.60 Sulfonyl group for polar interactions
tert-Butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate Not reported Not reported ~4.5 (tetrazole) Ionic interactions at physiological pH

Key Observations :

  • The target’s amine group (pKa ~9.5) is protonated at physiological pH, enhancing water solubility compared to sulfonyl derivatives .
  • Tetrazolyl analogs exhibit acidic properties, enabling salt formation for improved formulation.

Key Observations :

  • Tetrazolyl derivatives show promise in diabetes due to strong binding to α-glucosidase.
  • The target’s amine group may mimic natural substrates in enzyme-binding pockets, similar to leucine interactions in .

Biological Activity

Tert-butyl 4-(3-amino-3-methylbutyl)piperidine-1-carboxylate is a compound that belongs to the piperidine family, which has garnered attention in biological research for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound is characterized by the presence of a tert-butyl group and an amino group attached to a piperidine ring, which contributes to its unique chemical and biological properties. The structural formula can be represented as follows:

C13H22N2O2\text{C}_{13}\text{H}_{22}\text{N}_{2}\text{O}_{2}

The biological activity of tert-butyl 4-(3-amino-3-methylbutyl)piperidine-1-carboxylate primarily involves its interaction with specific molecular targets in biological systems. It may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application context.

Antimicrobial Properties

Research indicates that derivatives of piperidine compounds, including tert-butyl 4-(3-amino-3-methylbutyl)piperidine-1-carboxylate, exhibit antimicrobial activity. A study highlighted that conjugates of piperidine with amino acids demonstrated enhanced antibacterial properties against both Gram-positive and Gram-negative bacteria. The inhibitory zones ranged from 9 to 12 mm, comparable to conventional drugs .

Neuropharmacological Effects

The compound is being investigated for its potential neuropharmacological effects. Piperidine derivatives have shown promise in treating neurological disorders due to their ability to interact with neurotransmitter systems. For instance, studies have indicated that certain piperidine compounds can act as inhibitors of protein kinase B (Akt), which plays a critical role in cellular signaling pathways related to neuronal survival and growth .

Case Study 1: Inhibition of Protein Kinase B (Akt)

A significant study explored the inhibition of Akt by piperidine derivatives, including those related to tert-butyl 4-(3-amino-3-methylbutyl)piperidine-1-carboxylate. The results demonstrated that these compounds could selectively inhibit Akt activity in cellular assays, leading to reduced tumor growth in xenograft models. This suggests potential applications in cancer therapy .

Case Study 2: Antimicrobial Activity Assessment

In another study assessing antimicrobial properties, various synthesized piperidine derivatives were tested against multiple bacterial strains, including E. coli and S. aureus. The results indicated that certain modifications to the piperidine structure enhanced antimicrobial efficacy, with some compounds achieving MIC values as low as 6 µg/mL against resistant strains .

Comparative Analysis

The following table summarizes the biological activities of selected piperidine derivatives compared to tert-butyl 4-(3-amino-3-methylbutyl)piperidine-1-carboxylate:

Compound NameBiological ActivityMIC (µg/mL)Reference
Tert-butyl 4-(3-amino-3-methylbutyl)piperidine-1-carboxylateAntimicrobial, Neuroactive6
Tert-butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylateSelective PKB inhibitorNot specified
Tert-butyl (E)-4-(3-(dimethylamino)acryloyl)piperidine-1-carboxylateModerate antimicrobial activityNot specified

Q & A

Basic: What are the standard synthetic routes for Tert-butyl4-(3-amino-3-methylbutyl)piperidine-1-carboxylate?

The synthesis involves multi-step reactions, typically starting with piperidine ring functionalization. Key steps include:

  • Nucleophilic substitution : Introduction of the tert-butyl ester via Boc protection under anhydrous conditions.
  • Aminoalkylation : Coupling of the 3-amino-3-methylbutyl group using reductive amination or alkylation reagents.
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients).
    Reaction progress is monitored by TLC (Rf = 0.3–0.5 in 1:1 ethyl acetate/hexane) and confirmed via LC-MS .

Basic: What analytical techniques are employed for structural confirmation?

  • NMR Spectroscopy : ¹H NMR (δ 1.4 ppm for tert-butyl protons; δ 3.2–3.5 ppm for piperidine CH₂ groups) and ¹³C NMR (δ 28–30 ppm for Boc carbons).
  • High-Resolution Mass Spectrometry (HRMS) : Molecular ion peak matching theoretical m/z (e.g., [M+H]⁺ = 312.24).
  • HPLC Purity Analysis : Reverse-phase C18 columns with UV detection (≥95% purity threshold) .

Advanced: How can reaction conditions be optimized to minimize side products?

  • Temperature Control : Maintain 0–5°C during sensitive steps (e.g., Boc protection) to prevent thermal degradation.
  • Solvent Selection : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates.
  • Catalyst Screening : Test Pd/C or Raney nickel for hydrogenation efficiency in reductive amination.
  • DOE Approaches : Use factorial design to assess interactions between pH, temperature, and catalyst loading .

Advanced: How do pH and temperature affect the stability of this compound?

Stability studies involve:

  • Hydrolysis Kinetics : Incubate at pH 2–12 (37°C) and monitor degradation via HPLC.
    • Acidic Conditions (pH 2) : Rapid Boc cleavage (t₁/₂ = 2–4 hours).
    • Basic Conditions (pH 10) : Slow degradation (t₁/₂ > 48 hours).
  • Thermal Stability : TGA/DSC analysis reveals decomposition onset at 150°C.
    Storage recommendations: –20°C under inert atmosphere .

Basic: What safety protocols are critical during handling?

  • PPE Requirements : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine powders.
  • Spill Management : Absorb with vermiculite and neutralize with 10% acetic acid.
  • Fire Safety : CO₂ extinguishers; firefighters must wear self-contained breathing apparatus .

Advanced: How can biological activity discrepancies among structural analogs be resolved?

  • Structural Confirmation : Perform X-ray crystallography or 2D NMR (e.g., NOESY) to rule out stereochemical variations.
  • Binding Assays : Compare IC₅₀ values across analogs using standardized enzyme inhibition protocols (e.g., fluorescence polarization).
  • Meta-Analysis : Apply multivariate regression to identify assay-specific variables (e.g., buffer ionic strength) .

Advanced: What computational methods predict interactions with biological targets?

  • Molecular Docking : Use AutoDock Vina to model binding poses with receptors (e.g., GPCRs).
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (GROMACS/AMBER).
  • Pharmacophore Mapping : Identify critical H-bond donors/acceptors using Schrödinger Suite .

Basic: How is purity validated for in vitro assays?

  • HPLC-UV/ELS : Dual detection (UV at 254 nm; evaporative light scattering) ensures absence of non-chromophoric impurities.
  • Residual Solvent Analysis : GC-MS to confirm <500 ppm DMSO or acetonitrile.
  • Elemental Analysis : C, H, N ratios within ±0.4% of theoretical values .

Advanced: What strategies mitigate racemization during synthesis?

  • Chiral Auxiliaries : Use (R)- or (S)-BINOL derivatives to control stereochemistry.
  • Low-Temperature Reactions : Conduct alkylation steps at –78°C to limit epimerization.
  • Enzymatic Resolution : Lipase-catalyzed kinetic resolution of intermediates .

Advanced: How can metabolic pathways be elucidated for this compound?

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF-MS.
  • CYP Inhibition Assays : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates.
  • Stable Isotope Labeling : Synthesize ¹³C-labeled analogs to track metabolic fate .

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